3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
描述
“3-(9-Acridinylamino)-5-(hydroxymethyl)aniline” is a compound that has been studied for its interactions with DNA . It is known to trisintercalate, or insert itself between three base pairs, in the DNA structure . This property makes it of interest in the field of medicinal chemistry .
Chemical Reactions Analysis
The compound is known to trisintercalate in DNA, meaning it inserts itself between three base pairs . This suggests that it interacts strongly with DNA, which could have implications for its use in medicinal applications.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(9-Acridinylamino)-5-(hydroxymethyl)aniline” are not detailed in the search results. For a related compound, methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate, the molecular weight is given as 408.891 .科学研究应用
DNA Interaction and Topoisomerase II Inhibition
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline, known as AHMA, is primarily researched for its interactions with DNA and its role as a topoisomerase II inhibitor. This compound, with its ability to bind to DNA in an intercalative manner, shows potential as an anti-cancer agent. A study conducted by Dong (2003) demonstrated AHMA's efficacy against murine leukemia and solid tumors. This research revealed the structural basis of AHMA's interaction with DNA, providing insights into its mechanism of action (Dong, 2003).
Development of Anticancer Derivatives
Further studies have focused on developing derivatives of AHMA for enhanced anticancer activity. Lee et al. (2009) investigated BO-0742, a derivative of AHMA, noting its selective toxicity to leukemia cells and solid tumors, even in drug-resistant strains (Lee et al., 2009). Additionally, Su (2002) reviewed a series of 9-anilinoacridine derivatives, including AHMA, for their potential in cancer therapy (Su, 2002).
Synthesis and Structure-Activity Relationships
The synthesis of AHMA derivatives and their structure-activity relationships have been a significant area of research. Su et al. (1995) explored various DNA-intercalating 9-anilinoacridines, assessing their cytotoxicity and antitumor efficacy (Su et al., 1995). Another study by Su et al. (1999) focused on AHMA-alkylcarbamates, demonstrating their enhanced potency compared to their parent compounds (Su et al., 1999).
Innovative Derivatives for Enhanced Efficacy
Research has also extended to innovative AHMA derivatives for improved anticancer activity. Rastogi et al. (2002) synthesized AHMA-EDTA conjugates to evaluate their antitumor and DNA cleavage activities (Rastogi et al., 2002). Bacherikov et al. (2005) developed 5-(9-acridinylamino)anisidine derivatives, studying their cytotoxic inhibition of tumor cells and interactions with DNA (Bacherikov et al., 2005).
Exploration of Metabolic Pathways
Understanding the metabolic pathways of AHMA and its derivatives is crucial for developing effective cancer treatments. Shoemaker et al. (1982) identified the principal biliary metabolite of a related compound, contributing to the knowledge of how these compounds are processed in the body (Shoemaker et al., 1982).
属性
IUPAC Name |
[3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMAFXYHPHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327555 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol | |
CAS RN |
154310-42-6 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。